molecular formula C24H35FN4O B3771958 N-[(1-ethylpyrazol-4-yl)methyl]-1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine

N-[(1-ethylpyrazol-4-yl)methyl]-1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine

Cat. No.: B3771958
M. Wt: 414.6 g/mol
InChI Key: AXQVFRGGNKBKRR-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-4-yl)methyl]-1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazole ring, a piperidine ring, and a fluorophenyl group, making it a subject of interest for researchers.

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35FN4O/c1-2-29-17-21(14-26-29)16-28(19-23-7-5-13-30-23)15-20-9-11-27(12-10-20)18-22-6-3-4-8-24(22)25/h3-4,6,8,14,17,20,23H,2,5,7,9-13,15-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQVFRGGNKBKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(CC2CCN(CC2)CC3=CC=CC=C3F)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and the attachment of the fluorophenyl group. Common reagents used in these reactions include organolithium reagents, which facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(1-ethylpyrazol-4-yl)methyl]-1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but they generally involve binding to the target molecule and modulating its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethylpyrazol-4-yl)methyl]-1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine is unique due to its combination of a pyrazole ring, a piperidine ring, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethylpyrazol-4-yl)methyl]-1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine
Reactant of Route 2
Reactant of Route 2
N-[(1-ethylpyrazol-4-yl)methyl]-1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine

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